![molecular formula C20H19BrN2O4 B11510691 N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11510691.png)
N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide
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Overview
Description
N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group, a dioxopyrrolidinyl ring, and a hydroxy-phenylethyl moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while substitution of the bromine atom can yield various derivatives with different functional groups .
Scientific Research Applications
N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide
- **N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2,2-diphenylacetohydrazide
Uniqueness
N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide stands out due to its hydroxy-phenylethyl moiety, which imparts unique chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject for further research .
Properties
Molecular Formula |
C20H19BrN2O4 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H19BrN2O4/c1-13(24)22(12-18(25)14-5-3-2-4-6-14)17-11-19(26)23(20(17)27)16-9-7-15(21)8-10-16/h2-10,17-18,25H,11-12H2,1H3 |
InChI Key |
SDVHDVJKYTZOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(C1=CC=CC=C1)O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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